Beta-Amyloid (29-39) is classified as a neurotoxic peptide and is primarily sourced from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The classification of this peptide falls under amyloidogenic peptides, which are known for their propensity to aggregate into fibrils and plaques in the brain, contributing to neurodegeneration.
The synthesis of Beta-Amyloid (29-39) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
Both methods require careful purification steps, often utilizing high-performance liquid chromatography to isolate the desired peptide from by-products and unreacted materials .
The molecular structure of Beta-Amyloid (29-39) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Beta-Amyloid (29-39) participates in several chemical reactions that are critical for its aggregation behavior:
The kinetics of these reactions can be monitored using techniques like fluorescence spectroscopy or circular dichroism to assess conformational changes during aggregation .
The mechanism by which Beta-Amyloid (29-39) exerts its effects involves several key processes:
Data from various studies indicate that oligomeric forms of beta-amyloid are particularly toxic compared to fibrillar aggregates .
Beta-Amyloid (29-39) exhibits distinct physical and chemical properties:
Analytical techniques such as mass spectrometry and dynamic light scattering are employed to study these properties quantitatively .
Beta-Amyloid (29-39) has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: